Maleic acid, dioctadecyl ester

説明

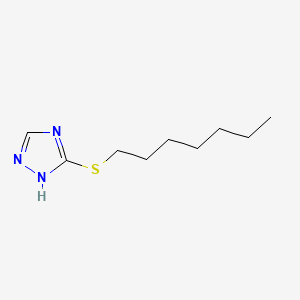

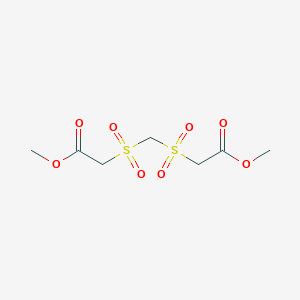

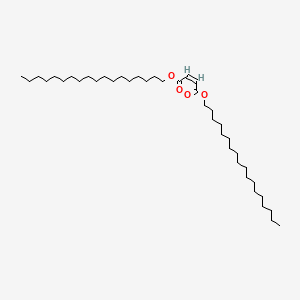

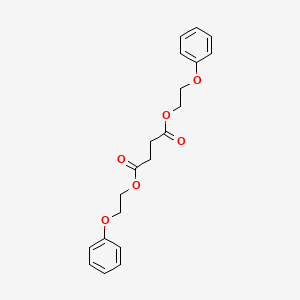

Maleic acid, dioctadecyl ester is a clear, virtually colorless liquid with an ester-like odor . It has a molecular formula of C40H76O4 and a molecular weight of 621.0290 .

Synthesis Analysis

The synthesis of Maleic acid, dioctadecyl ester can be achieved through the esterification of maleic anhydride with octyl, decyl, or dodecyl alcohol over an acid ion exchange resin catalyst . The malonic ester synthesis, a related process, involves deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). Treatment with aqueous acid results in hydrolysis of the ester .Molecular Structure Analysis

The molecular structure of Maleic acid, dioctadecyl ester can be represented as a 2D Mol file or a computed 3D SD file . The compound has two NMR spectra and one FTIR spectrum .Chemical Reactions Analysis

Under the action of heat and in the presence of acids or bases, Maleic acid, dioctadecyl ester transposes into the corresponding fumaric acid dialkyl ester . The general reaction mechanism involves nucleophilic attack on the carbonyl and removal of the leaving group .Physical And Chemical Properties Analysis

Maleic acid, dioctadecyl ester is a clear, virtually colorless liquid with an ester-like odor. It is miscible with methanol, ethanol, acetone, diethyl ether, N,N-dimethyl formamide, and toluene but not with water and aliphatic hydrocarbons .科学的研究の応用

Synthesis and Catalysis

Maleic acid ester, including its dioctadecyl variant, has been studied for its synthesis under various catalytic conditions. For instance, Li Jin-lin (2003) explored the synthesis of maleic acid ester using silicon tungsten heteropoly acid as a catalyst, highlighting the effectiveness and reusability of the catalyst in the esterification process (Li Jin-lin, 2003).

Textile Industry Applications

In the textile industry, maleic acid has been employed for improving the characteristics of fabrics. Huan Qi et al. (2016) conducted a study where acryloyl malic acid was synthesized and used as a novel crosslinking agent for cotton anti-crease finishing. The study demonstrated improved crease recovery and whiteness index of treated fabrics, indicating the potential of maleic acid derivatives in textile applications (Huan Qi et al., 2016).

Cosmetic Industry Uses

Maleic acid is also utilized in the cosmetic industry, mainly as a pH adjuster and fragrance ingredient. Its low concentration usage in cosmetic formulations and its safety as a pH adjustor were affirmed by a safety assessment report in 2007 (International Journal of Toxicology, 2007).

Chemical Properties and Reaction Studies

Turaeva Khurshida (2021) focused on the synthesis of maleic acid derivatives and their chemical properties. The study aimed at developing new methods for the synthesis and practical application of these derivatives, contributing to a deeper understanding of maleic acid's reactivity and potential uses (Turaeva Khurshida, 2021).

Environmental and Green Chemistry

In green chemistry, maleic acid derivatives have been explored for eco-friendly synthesis methods. Sahar Esfandmaz et al. (2018) investigated the synthesis of a dicarboxylic acid ester, dimethyl maleate, using eco-friendly methods, indicating the environmental advantages of using maleic acid derivatives in chemical synthesis (Sahar Esfandmaz et al., 2018).

Building and Construction Industry

Zhang Zhiwei (2009) discussed the application of maleic anhydride in the synthesis of polycarboxylate superplasticizers, used in the construction industry. The paper highlighted the role of maleic anhydride in enhancing the performance of these superplasticizers (Zhang Zhiwei, 2009).

Biological and Health-related Studies

Studies have also examined maleic acid's effects on biological systems. For instance, Chia-Chi Wang et al. (2017) profiled the transcriptomes of human neuroblastoma cells exposed to maleic acid, providing insights into the potential effects of maleic acid on human health, particularly on the nervous system (Chia-Chi Wang et al., 2017).

作用機序

Safety and Hazards

Maleic acid, dioctadecyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

特性

IUPAC Name |

dioctadecyl (Z)-but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3/b36-35- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDDKAGJYJAQM-KXYMVQBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293237 | |

| Record name | 1,4-Dioctadecyl (2Z)-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleic acid, dioctadecyl ester | |

CAS RN |

7516-70-3 | |

| Record name | 1,4-Dioctadecyl (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7516-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dioctadecyl (2Z)-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxy-oxan-4-yl] acetate](/img/structure/B3056845.png)